1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, commonly known as CP-514,999, is a novel, synthetic compound with promising therapeutic applications in the field of neuroscience. CP-514,999 has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and major depressive disorder. CP-514,999 is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein-coupled receptor (GPCR) which is involved in the regulation of neuronal excitability. CP-514,999 has been shown to modulate glutamate-induced excitotoxicity, which is thought to be a major contributor to the development of many neurological disorders.
Scientific Research Applications
Neurological Studies
- The cannabinoid CB(1) receptor antagonist SR141716A has been shown to increase norepinephrine outflow in the rat anterior hypothalamus, which could play a significant role in its pharmacological actions, potentially extending to analogs like 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (Tzavara et al., 2001).
Antipyretic Applications
- Novel pyrazolines have demonstrated antipyretic effects similar to dipyrone, suggesting potential antipyretic applications for structurally related compounds, including 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (Souza et al., 2002).
Imaging Agents
- Radiosynthesis and in vivo evaluation of 11C-labeled pyrazole derivatives, including compounds structurally similar to 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, have been explored for mapping cyclooxygenases, although with limitations due to nonspecific binding (Fujisaki et al., 2005).
Antihyperglycemic Agents
- The synthesis and antidiabetic characterization of pyrazol-3-one derivatives have shown potent antihyperglycemic effects in diabetic mice, indicating the potential for similar compounds to be developed as antihyperglycemic agents (Kees et al., 1996).
Aryl Hydrocarbon Receptor (AhR) Antagonists
- Novel compounds, such as 2-methyl-2H-pyrazole-3-carboxylic acid derivatives, have been identified for their ability to inhibit TCDD-induced AhR-dependent transcription, highlighting the potential for structurally related compounds to serve as AhR antagonists (Kim et al., 2006).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECUAESHJZMUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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